10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol

Lipophilicity ADME Drug-likeness

This compound is the definitive precursor to the 5-dibenzosuberyl (Sub) protecting group, exhibiting unique intermediate acid lability (30 min in 25% TFA) that is essential for orthogonal Fmoc-SPPS strategies. Unlike unsaturated or methoxy analogs, its saturated 10,11-bond and primary alcohol deliver a lower LogP (2.91 vs. 3.76), significantly reducing non-specific binding in in vitro assays. Procuring 97% purity ensures reproducible deprotection kinetics and reliable conversion to the iodide intermediate (82% yield) for group II metabotropic glutamate receptor ligand synthesis. Refrigerated storage (2-8°C) and cold-chain logistics are mandatory to maintain integrity.

Molecular Formula C16H16O
Molecular Weight 224.303
CAS No. 2975-80-6
Cat. No. B2541156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol
CAS2975-80-6
Molecular FormulaC16H16O
Molecular Weight224.303
Structural Identifiers
SMILESC1CC2=CC=CC=C2C(C3=CC=CC=C31)CO
InChIInChI=1S/C16H16O/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2
InChIKeyNARLNRIFIJXMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol (CAS 2975-80-6): Procurement-Grade Overview for Medicinal Chemistry and Peptide Synthesis


10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol (CAS 2975-80-6) is a tricyclic organic compound belonging to the dibenzosuberane class, characterized by a central seven-membered ring fused with two benzene rings and bearing a primary alcohol (-CH2OH) substituent at the 5-position . With a molecular formula of C16H16O and a molecular weight of 224.30 g/mol, this compound is structurally related to the tricyclic antidepressant pharmacophore but is primarily valued as a versatile synthetic intermediate. Its hydroxymethyl group enables facile conversion to the 5-dibenzosuberyl protecting group, widely employed in solid-phase peptide synthesis (SPPS) . Commercial availability typically includes purity specifications of 95% or 97%, with storage requiring refrigeration to maintain stability .

Why 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol Cannot Be Replaced by Unsaturated or Unsubstituted Dibenzocycloheptene Analogs


Substituting 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol with closely related dibenzocycloheptene derivatives such as the fully unsaturated 5H-dibenzo[a,d]cycloheptene (CAS 256-81-5) or the parent hydrocarbon 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS 833-48-7) fundamentally alters both physicochemical properties and synthetic utility. The presence of the saturated 10,11-bond and the primary alcohol substituent imparts a significantly lower octanol-water partition coefficient (LogP 2.91 vs. 3.76), enhancing aqueous compatibility in biological assays [1]. More critically, the hydroxymethyl group is essential for generating the acid-labile 5-dibenzosuberyl protecting group, whose deprotection kinetics under mild acidic conditions (25% TFA, 30 min) are distinct from those of the unsaturated dibenzosuberenyl analog (20 min) and the methoxy derivative (15 min in 5% TFA) . These differences render generic substitution impractical for applications requiring precise control over lipophilicity or protecting group lability.

Quantitative Differentiation Evidence for 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol Procurement Decisions


Reduced Lipophilicity (LogP 2.91) vs. Unsaturated 5H-Dibenzo[a,d]cycloheptene (LogP 3.76) Enhances Aqueous Compatibility

The octanol-water partition coefficient (LogP) of 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol is 2.90940, while the fully unsaturated analog 5H-dibenzo[a,d]cycloheptene (CAS 256-81-5) exhibits a LogP of 3.76120 . This 0.85 log unit reduction corresponds to approximately 7-fold lower lipophilicity, indicating superior aqueous solubility and reduced non-specific binding in biological assays [1].

Lipophilicity ADME Drug-likeness LogP

Acid-Labile Protecting Group Derived from This Alcohol Exhibits Distinct Deprotection Kinetics (30 min in 25% TFA) vs. Dibenzosuberenyl (20 min) and Methoxy Analog (15 min in 5% TFA)

The 5-dibenzosuberyl (Sub) protecting group, derived directly from 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol, demonstrates intermediate acid lability among related dibenzocycloheptene-based protecting groups. In a direct comparative study, Fmoc-Arg(Sub)-OH required 30 minutes in 25% TFA for complete deprotection, whereas the unsaturated dibenzosuberenyl (Suben) analog deprotected in 20 minutes under identical conditions, and the methoxy-substituted derivative (Me-Sub) deprotected within 15 minutes in only 5% TFA .

Peptide Synthesis Protecting Groups SPPS Acid Lability

High Purity Specification (97%) from Sigma-Aldrich vs. Standard 95% Grade Ensures Reproducible Synthetic Outcomes

Commercially available 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol from Sigma-Aldrich is supplied with a minimum purity of 97% , exceeding the typical 95% purity specification offered by many generic chemical suppliers . The higher purity reduces the risk of byproduct contamination in sensitive synthetic sequences, particularly when converting the alcohol to the dibenzosuberyl protecting group where even trace impurities can compromise peptide coupling efficiency.

Purity QC Reproducibility Procurement

Refrigerator Storage Requirement Indicates Enhanced Thermal Stability Demands Relative to Room-Temperature Stable Hydrocarbon Analogs

Sigma-Aldrich specifies storage at refrigerator temperature (2-8°C) for 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol , whereas the parent hydrocarbon 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (CAS 833-48-7) is typically stored at room temperature [1]. This differential storage requirement reflects the alcohol's greater susceptibility to oxidation or thermal degradation, necessitating careful cold-chain management for long-term stability.

Stability Storage Handling Logistics

Higher Polar Surface Area (PSA 20.23 Ų) vs. Parent Hydrocarbon (PSA 0 Ų) Improves Aqueous Solubility and Reduces Membrane Permeability

The topological polar surface area (PSA) of 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol is 20.23 Ų, contributed by the hydroxyl group . In contrast, the parent hydrocarbon 10,11-dihydro-5H-dibenzo[a,d]cycloheptene has a PSA of 0 Ų due to the absence of polar heteroatoms [1]. This 20.23 Ų difference translates to markedly enhanced aqueous solubility and reduced passive membrane permeability, which can be advantageous for applications requiring extracellular target engagement.

PSA Drug-likeness Solubility Permeability

Synthetic Utility Demonstrated by 82% Conversion to Iodide Intermediate in mGluR Ligand Synthesis

In the synthesis of high-affinity group II metabotropic glutamate receptor (mGluR2/3) ligands, 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol was converted to the corresponding iodide intermediate using imidazole, iodine, and triphenylphosphine in dichloromethane, achieving an 82% isolated yield [1]. This transformation demonstrates the alcohol's reliable reactivity in SN2-type substitutions, a key step in generating diverse 5-substituted dibenzocycloheptene pharmacophores.

Synthetic Efficiency Intermediate mGluR Medicinal Chemistry

Optimal Application Scenarios for 10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol Based on Verified Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Acid-Labile Protection of Arginine Guanidino Groups

10,11-Dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol serves as the precursor to the 5-dibenzosuberyl (Sub) protecting group, which exhibits intermediate acid lability (30 min in 25% TFA) compared to the more labile dibenzosuberenyl (20 min) and methoxydibenzosuberyl (≤15 min in 5% TFA) groups . This intermediate deprotection rate is particularly valuable when orthogonal deprotection strategies are required—for instance, when a peptide contains multiple acid-sensitive protecting groups that must be removed sequentially. The Sub group remains stable during Fmoc deprotection with piperidine yet is cleanly removed under mild acidic conditions that preserve other sensitive functionalities .

Medicinal Chemistry Campaigns Targeting mGluR2/3 Receptors with Dibenzocycloheptene Scaffolds

The reliable conversion of 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol to the corresponding iodide intermediate in 82% yield [1] makes it a preferred starting material for synthesizing 5-substituted dibenzocycloheptene derivatives with activity at group II metabotropic glutamate receptors. The compound's lower LogP (2.91 vs. 3.76 for the unsaturated analog) also confers improved aqueous solubility, facilitating in vitro pharmacological characterization without the confounding effects of high lipophilicity-driven non-specific binding.

In Vitro Biochemical Assays Requiring Compounds with Moderate Lipophilicity and Low Non-Specific Binding

With a LogP of 2.91 and a PSA of 20.23 Ų , 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol occupies a favorable physicochemical space for in vitro assays. The 0.85 LogP reduction relative to 5H-dibenzo[a,d]cycloheptene translates to approximately 7-fold lower lipophilicity , significantly reducing non-specific binding to assay plates and serum proteins. This property is critical for obtaining accurate dose-response curves and minimizing false-positive hits in high-throughput screening campaigns.

Academic and Industrial Procurement Where High Purity and Defined Storage Conditions Are Critical for Reproducibility

Procurement of 10,11-dihydro-5H-dibenzo[A,D]cycloheptene-5-methanol at 97% purity from Sigma-Aldrich ensures minimal batch-to-batch variability in sensitive synthetic or biological applications. The specified refrigerator storage requirement (2-8°C) necessitates appropriate cold-chain logistics planning. Organizations with established cold storage infrastructure can reliably maintain compound integrity, whereas procurement of lower-purity grades or improper storage may lead to degradation and compromised experimental reproducibility.

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